![molecular formula C19H28N4O4 B2581387 N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-63-9](/img/structure/B2581387.png)
N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
“N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C19H28N4O4 . It is a derivative of pyrimidine, a class of compounds that are part of the structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a carboxamide group at the 6-position, a methoxypropyl group at the 7-position, and a cyclohexyl group .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 376.450 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to the queried chemical have been synthesized for various biological evaluations. For example, novel heterocyclic compounds derived from visnaginone and khellinone were synthesized, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study highlighted the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), pointing to the importance of specific substituents for antiviral efficacy (Renau et al., 1996).
Anticancer and Anti-5-Lipoxygenase Activities
Research into pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents. This showcases the broad utility of pyrrolopyrimidine structures in developing treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial activity of pyrimidinone and oxazinone derivatives, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, was explored, indicating the potential of these structures in combating bacterial and fungal infections. This research demonstrates the applicability of pyrrolopyrimidine derivatives in addressing antimicrobial resistance (Hossan et al., 2012).
Mechanism of Action
While the exact mechanism of action of this compound is not specified, pyrimidine derivatives have been studied for their potential biological activities. For instance, some pyrimidine derivatives have been found to inhibit the PI3K enzyme, which plays a key role in cell proliferation and survival, making it a target for cancer therapies .
Future Directions
properties
IUPAC Name |
N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-21-17-14(18(25)22(2)19(21)26)12-15(23(17)10-7-11-27-3)16(24)20-13-8-5-4-6-9-13/h12-13H,4-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLGVXCUMMXDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NC3CCCCC3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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